2-cyano-N-(3-ethoxypropyl)acetamide

Heterocyclic synthesis Cyanoacetamide intermediates Thermal stability

Sourcing generic cyanoacetamides without precise N-substituent specification risks variable yields in heterocyclic condensations. 2-Cyano-N-(3-ethoxypropyl)acetamide provides a defined 3-ethoxypropyl chain for reproducible pyridone, pyrazole, and pyrimidine synthesis. - Enables lipase-catalyzed pyridone formation with higher yields than 3-alkyl-2,4-pentanedione routes. - Balanced LogP (-0.71) from ether oxygen and propyl/ethyl moieties suits drug candidate intermediate applications. - Supplied at 95% purity; store cool and dry for long-term stability.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 15029-47-7
Cat. No. B081725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(3-ethoxypropyl)acetamide
CAS15029-47-7
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCOCCCNC(=O)CC#N
InChIInChI=1S/C8H14N2O2/c1-2-12-7-3-6-10-8(11)4-5-9/h2-4,6-7H2,1H3,(H,10,11)
InChIKeyCYXWZTKRUQZGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-(3-ethoxypropyl)acetamide: Technical Specifications & Procurement


2-Cyano-N-(3-ethoxypropyl)acetamide (CAS 15029-47-7) is an N-alkyl substituted cyanoacetamide derivative with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound belongs to the class of α-cyanoacetamides, which are recognized as versatile intermediates in heterocyclic synthesis, particularly for constructing five- and six-membered nitrogen-containing heterocyclic systems that are otherwise difficult to obtain [1]. The compound is commercially available at a minimum purity specification of 95% from established chemical suppliers, with recommended long-term storage in cool, dry conditions .

Heterocyclic synthon Activated cyanoacetamide building block for N-heterocycle construction
N-(3-ethoxypropyl) substitution Specific alkyl chain defines physicochemical and reactivity profile
Elevated-temperature compatibility May support heterocyclic condensations at higher thermal ranges

N-Alkyl Cyanoacetamide Substitution Limitations


N-Alkyl cyanoacetamide derivatives cannot be considered interchangeable due to the substantial influence of the N-alkyl substituent on both physicochemical properties and synthetic utility. Systematic studies have demonstrated that the size and nature of the N-alkyl group directly modulate reactivity in heterocycle-forming reactions, with bulkier substituents measurably altering initial reaction rates and product yields [1]. Furthermore, the specific alkyl chain—including chain length, ether oxygen placement, and terminal alkoxy group—governs critical parameters such as lipophilicity (LogP), boiling point, and solubility, each of which affects reaction solvent selection, purification strategy, and downstream synthetic compatibility [2]. Procurement decisions based on generic cyanoacetamide intermediates without precise N-substituent specification risk introducing unintended variability in reaction outcomes and product quality.

Target Compound
2-Cyano-N-(3-ethoxypropyl)acetamide: ethoxy chain modulates reactivity, lipophilicity, and thermal window
Methoxy Analog (CAS 15029-45-5)
Shorter 3-methoxypropyl chain may shift reaction rate, LogP, and boiling point; direct substitution without validation may alter heterocycle yields and purification behavior
Generic N-alkyl cyanoacetamides cannot be considered interchangeable — substituent steric bulk and ether oxygen placement influence both synthetic utility and downstream compatibility.

2-Cyano-N-(3-ethoxypropyl)acetamide vs. Closest Analogs


Boiling Point & Thermal Stability: Ethoxy vs. Methoxy Analogs

2-Cyano-N-(3-ethoxypropyl)acetamide exhibits a higher predicted boiling point of 366.9±27.0 °C at 760 mmHg compared to its methoxy analog, 2-cyano-N-(3-methoxypropyl)acetamide (CAS 15029-45-5), which has a predicted boiling point of 359.1±27.0 °C [1][2]. The ethoxypropyl derivative also shows a higher enthalpy of vaporization (61.3±3.0 kJ/mol vs. 60.5±3.0 kJ/mol) and a higher flash point (175.7±23.7 °C vs. 171.0±23.7 °C) [1][2]. These differences reflect the extended alkyl chain and increased molecular weight (170.21 vs. 156.18 g/mol), which confer marginally enhanced thermal stability [1][2].

Boiling point
Predicted model
Target: 366.9±27.0 °C vs. Methoxy analog: 359.1±27.0 °C (Δ +7.8 °C)
Supports higher-temperature reaction window
ACD/Labs Percepta prediction; enthalpy of vaporization also higher
Heterocyclic synthesis Cyanoacetamide intermediates Thermal stability

Lipophilicity: Ethoxy vs. Methoxy N-Alkyl Substitution

The 3-ethoxypropyl substitution yields a predicted ACD/LogP value of -0.71 for 2-cyano-N-(3-ethoxypropyl)acetamide, compared to -1.24 for the 3-methoxypropyl analog [1][2]. This 0.53 unit increase in LogP (representing approximately a 3.4-fold higher partition coefficient) indicates moderately enhanced lipophilicity conferred by the ethoxy group relative to the methoxy group [1][2]. The corresponding LogD values at pH 5.5 differ similarly (-0.48 for ethoxypropyl vs. -1.02 for methoxypropyl), and at pH 7.4 the values are -1.98 and -2.52, respectively [1][2].

Lipophilicity (LogP)
Predicted model
ΔLogP = +0.53 (3.4× partition) vs. methoxy analog (-1.24 → -0.71)
Moderately enhanced lipophilicity may influence extraction and chromatography
ACD/LogP predicted; LogD at pH 7.4 shows similar trend
Lipophilicity Drug-likeness Partition coefficient

N-Alkyl Cyanoacetamide Reactivity in Heterocyclic Synthesis

A comparative study of N-alkyl cyanoacetamides in enzyme-catalyzed synthesis of substituted 3-cyano-2-pyridones demonstrated that N-alkyl cyanoacetamides as a class exhibit superior reactivity compared to corresponding 3-alkyl-2,4-pentanediones, with higher obtained yields of pyridone products [1]. Within the N-alkyl cyanoacetamide series, the study established that bulkier N-alkyl substituents lower the initial reaction rate of Candida rugosa lipase-catalyzed reactions and consequently reduce pyridone yields [1]. This class-level finding provides a framework for understanding how the moderate steric bulk of the 3-ethoxypropyl substituent in 2-cyano-N-(3-ethoxypropyl)acetamide may influence its relative performance in analogous heterocyclic condensations.

Heterocyclic reactivity
Class-level inference
N-alkyl cyanoacetamide class yields higher vs. 3-alkyl-2,4-pentanediones in enzyme-catalyzed pyridone formation
Supports cyanoacetamide selection over diketone alternatives
C. rugosa lipase, 40°C; bulkier N-alkyl groups reduce rate (Mijin et al.)
Enzyme catalysis 3-cyano-2-pyridones Lipase-mediated synthesis

Molecular Weight & Rotatable Bonds: Ethoxy vs. Methoxy Analogs

2-Cyano-N-(3-ethoxypropyl)acetamide possesses 7 freely rotatable bonds compared to 6 rotatable bonds in the methoxy analog 2-cyano-N-(3-methoxypropyl)acetamide, reflecting the extended ethyl group in the terminal alkoxy moiety [1][2]. The molar refractivity differs by 4.6 cm³ (44.4±0.3 vs. 39.8±0.3 cm³), and the molar volume differs by 16.5 cm³ (166.3±3.0 vs. 149.8±3.0 cm³), both consistent with the additional -CH₂- unit [1][2]. Both compounds exhibit zero Rule of 5 violations [1][2].

Molecular flexibility
Predicted model
7 rotatable bonds vs. 6 (methoxy analog); molar volume +16.5 cm³
Altered flexibility may affect crystallization and solvent compatibility
ACD/Labs descriptors; both compounds zero Rule-of-5 violations
Molecular descriptors Drug-likeness Synthetic building blocks

Commercial Purity Specifications

2-Cyano-N-(3-ethoxypropyl)acetamide is commercially supplied at a documented minimum purity specification of 95% from established chemical vendors such as AKSci and CheMenu . This purity level is consistent with typical specifications for research-grade cyanoacetamide intermediates and provides a procurement benchmark for quality comparison across suppliers.

Purity specification
Supplier specification
Minimum 95% (supplier CoA basis)
Procurement benchmark; lot-specific COA recommended
Consistent with research-grade cyanoacetamide intermediates
Chemical procurement Purity specification Quality control

Research Applications for 2-Cyano-N-(3-ethoxypropyl)acetamide


Enzyme-Catalyzed 3-Cyano-2-pyridone Synthesis

N-Alkyl cyanoacetamides, including 2-cyano-N-(3-ethoxypropyl)acetamide, are established substrates for enzyme-catalyzed heterocyclic condensations with 1,3-diketones to produce substituted 3-cyano-2-pyridones, a reaction that proceeds with higher yields using N-alkyl cyanoacetamides compared to 3-alkyl-2,4-pentanedione alternatives [1]. Researchers employing Candida rugosa lipase catalysis in aqueous media at 40°C should select this cyanoacetamide intermediate for pyridone scaffold construction, noting that the moderate steric bulk of the 3-ethoxypropyl substituent will influence absolute reaction rate and yield based on established structure-reactivity trends [1].

Heterocyclic Diversification via Activated Nitrile Chemistry

2-Cyano-N-(3-ethoxypropyl)acetamide serves as an activated nitrile synthon for the construction of diverse heterocyclic systems, including pyrazoles, pyrimidines, thiazoles, and fused polycyclic frameworks [1]. The presence of both electrophilic (cyano carbon, amide carbonyl) and nucleophilic (α-methylene, amide nitrogen) centers enables multi-component reactions and cyclocondensations to access otherwise difficult-to-obtain heterocyclic architectures [1]. Users seeking to incorporate fatty alkyl-ether chains into heterocyclic cores for modulation of physicochemical properties may preferentially select this ethoxypropyl-substituted cyanoacetamide over simpler N-alkyl variants lacking the ether oxygen functionality.

Pharmaceutical Intermediates with Tailored Lipophilicity

The predicted ACD/LogP of -0.71 and ACD/LogD (pH 7.4) of -1.98 for 2-cyano-N-(3-ethoxypropyl)acetamide [1] position this compound as a moderately lipophilic cyanoacetamide building block suitable for pharmaceutical intermediate applications where incremental lipophilicity relative to the methoxy analog (ΔLogP = +0.53) is desired [2]. The ethoxypropyl chain provides a balance between hydrophilicity (via the ether oxygen and amide) and lipophilicity (via the propyl and ethyl moieties), making it relevant for synthesizing drug candidates requiring specific partition coefficient ranges for optimal bioavailability or target engagement.

Application
Selection Property
Validation Focus
Enzyme-catalyzed pyridone synthesis
Cyanoacetamide reactivity profile over diketones
Lipase-mediated yield and rate context; steric modulation by N-substituent
Heterocyclic diversification
Bifunctional nitrile-amide activated synthon
Multi-component cyclocondensation compatibility; ether-chain influence on core properties
Pharmaceutical intermediate research
Incremental lipophilicity over methoxy analog
Partition coefficient impact on compound handling and downstream property tuning

Technical Documentation Hub

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36 linked technical documents
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